molecular formula C9H9N3 B2629318 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole CAS No. 23310-20-5

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole

Cat. No.: B2629318
CAS No.: 23310-20-5
M. Wt: 159.192
InChI Key: DRWHCTRTNUOACY-FARCUNLSSA-N
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Description

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, photostabilization, and as intermediates in organic synthesis. This particular compound features a prop-1-en-1-yl group attached to the benzotriazole ring, which may impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with prop-1-en-1-yl halides under basic conditions. A common method includes:

    Starting Materials: Benzotriazole and prop-1-en-1-yl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: Benzotriazole is dissolved in DMF, followed by the addition of potassium carbonate. Prop-1-en-1-yl bromide is then added dropwise, and the reaction mixture is heated to around 80-100°C for several hours. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the prop-1-en-1-yl group, where nucleophiles such as amines or thiols replace the halide.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized as a corrosion inhibitor in metal protection and as a photostabilizer in polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: The parent compound without the prop-1-en-1-yl group.

    1-Phenyl-1H-1,2,3-benzotriazole: A similar compound with a phenyl group instead of the prop-1-en-1-yl group.

    1-Methyl-1H-1,2,3-benzotriazole: A methyl-substituted benzotriazole.

Uniqueness

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical properties and reactivity. This structural feature can influence its interaction with other molecules and its overall stability and solubility.

Properties

IUPAC Name

1-[(E)-prop-1-enyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-7H,1H3/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWHCTRTNUOACY-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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